molecular formula C11H12N2O2 B1603173 Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51135-70-7

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1603173
CAS No.: 51135-70-7
M. Wt: 204.22 g/mol
InChI Key: DQUKVLJJYYYMFC-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound with a fused ring structure that includes both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate are currently unknown

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, although further studies are needed to confirm these predictions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the stability of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring, followed by further cyclization with a suitable pyridine derivative . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature and pressure are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Properties

IUPAC Name

ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUKVLJJYYYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599746
Record name Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-70-7
Record name Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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